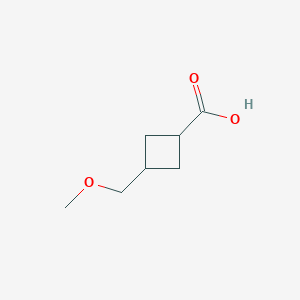

3-(Methoxymethyl)cyclobutane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

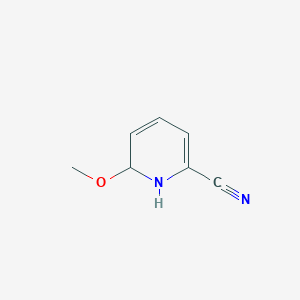

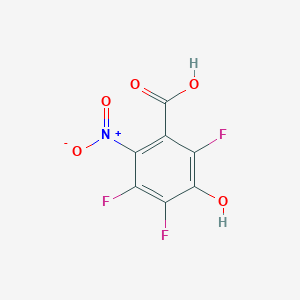

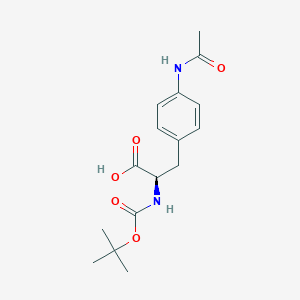

3-(Methoxymethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H12O3. It is a derivative of cyclobutane, which is a type of cycloalkane . Cycloalkanes are organic compounds that contain a ring of carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with a methoxymethyl group and a carboxylic acid group attached to it . The InChI code for this compound is 1S/C7H13NO3.ClH/c1-11-4-7(6(9)10)2-5(8)3-7;/h5H,2-4,8H2,1H3,(H,9,10);1H .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 158.15 . It is stored at refrigerator temperatures and is a liquid at room temperature .科学的研究の応用

Synthesis of Chromenes

Cyclobutane derivatives, including 3-(Methoxymethyl)cyclobutane-1-carboxylic acid, serve as intermediates in the synthesis of chromenes. These chromenes contain a cyclobutane ring and are formed through acid-catalyzed intramolecular alkylation of an oxygen-carrying aromatic ring. This process is valuable for synthesizing compounds like the carotenoid pigment capsorubin (Bernard et al., 2004).

Production of β-Dipeptides

This compound is used in stereodivergent syntheses of bis(cyclobutane) β-dipeptides. These dipeptides are formed by self-condensing enantiomeric β-amino acids containing cyclobutane residues, marking the first instance of β-amino acid oligomers with directly linked cyclobutane residues (Izquierdo et al., 2002).

Construction of Functionalized Methylenecyclobutene and Cyclobutane Derivatives

The compound participates in Lewis Acid-catalyzed cascade reactions to construct functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This synthesis is significant for its mild reaction conditions and the broad applicability of the resulting compounds in various chemical processes (Yao & Shi, 2007).

Synthesis of γ-Amino Acids

The compound is involved in the synthesis of cis-cyclobutane γ-amino acids in enantiomerically pure form. The process leverages a photochemical [2+2] cycloaddition reaction, which is crucial for creating compounds with high enantiomeric purity, useful in various biochemical and pharmaceutical applications (André et al., 2011).

Ring-Opening Metathesis Polymerization (ROMP)

This compound derivatives are investigated in the ring-opening metathesis polymerization (ROMP) reactions. The study explores the reactivities of cyclobutene derivatives as substrates for ROMP, contributing to the understanding of polymer formation and the potential development of new polymeric materials (Song et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

3-(methoxymethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-4-5-2-6(3-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKOCSFMQOIPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)